Cas no 1006441-66-2 (3-{5-chloro-1-(2,6-dichlorophenyl)methyl-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid)

3-{5-chloro-1-(2,6-dichlorophenyl)methyl-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid structure
1006441-66-2 structure
Product Name:3-{5-chloro-1-(2,6-dichlorophenyl)methyl-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
Número CAS:1006441-66-2
MF:C14H11Cl3N2O2
Megavatios:345.608340501785
CID:5737064
PubChem ID:2106924
Update Time:2023-11-24

3-{5-chloro-1-(2,6-dichlorophenyl)methyl-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid Propiedades químicas y físicas

Nombre e identificación

    • 1006441-66-2
    • 3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
    • 956713-73-8
    • EN300-08522
    • 3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid
    • (E)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid
    • EN300-833003
    • AB00723084-01
    • (2E)-3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
    • AKOS001057885
    • Z2312398339
    • 2-Propenoic acid, 3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl]-
    • 3-{5-chloro-1-(2,6-dichlorophenyl)methyl-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
    • Renchi: 1S/C14H11Cl3N2O2/c1-8-9(5-6-13(20)21)14(17)19(18-8)7-10-11(15)3-2-4-12(10)16/h2-6H,7H2,1H3,(H,20,21)/b6-5+
    • Clave inchi: NVEBATPMKXCMFC-AATRIKPKSA-N
    • Sonrisas: ClC1=C(/C=C/C(=O)O)C(C)=NN1CC1C(=CC=CC=1Cl)Cl

Atributos calculados

  • Calidad precisa: 343.988611g/mol
  • Masa isotópica única: 343.988611g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 4
  • Complejidad: 398
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.4
  • Superficie del Polo topológico: 55.1Ų

Propiedades experimentales

  • Denso: 1.45±0.1 g/cm3(Predicted)
  • Punto de ebullición: 517.5±50.0 °C(Predicted)
  • PKA: 3.58±0.10(Predicted)

3-{5-chloro-1-(2,6-dichlorophenyl)methyl-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-08522-0.05g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95.0%
0.05g
$216.0 2025-02-19
Enamine
EN300-08522-0.1g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95.0%
0.1g
$226.0 2025-02-19
Enamine
EN300-08522-0.25g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95.0%
0.25g
$235.0 2025-02-19
Enamine
EN300-08522-0.5g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95.0%
0.5g
$246.0 2025-02-19
Enamine
EN300-08522-1.0g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95.0%
1.0g
$256.0 2025-02-19
Enamine
EN300-08522-2.5g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95.0%
2.5g
$503.0 2025-02-19
Enamine
EN300-08522-5.0g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95.0%
5.0g
$743.0 2025-02-19
Enamine
EN300-08522-10.0g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95.0%
10.0g
$1101.0 2025-02-19
Enamine
EN300-08522-1g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95%
1g
$256.0 2023-10-28
Enamine
EN300-08522-5g
3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid
1006441-66-2 95%
5g
$743.0 2023-10-28
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